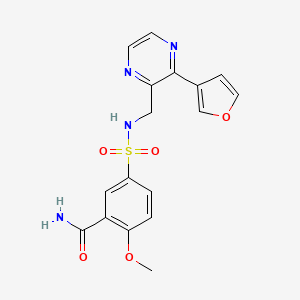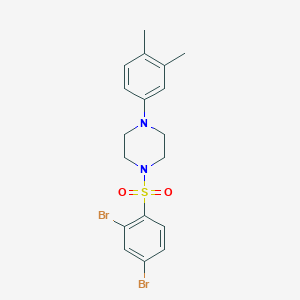
1-(2,4-Dibromobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dibromobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine, also known as DBDPE, is a brominated flame retardant that has been widely used in various applications, including electronics, textiles, and construction materials. DBDPE is known for its high thermal stability and excellent flame retardant properties, making it a popular choice in the industry. In recent years, there has been growing concern over the potential environmental and health impacts of DBDPE, and as a result, there has been an increasing interest in understanding its synthesis, mechanism of action, and potential applications.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
- Synthesis Processes : The synthesis of related piperazine compounds, such as 1-(2,3-dichlorophenyl)piperazine, involves a complex process including alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis. These methods yield compounds that serve as pharmaceutical intermediates (Quan, 2006).
Bioactivity and Therapeutic Potential
- Bioactivity Potential : Piperazine derivatives have shown significant bioactivity potential. For instance, 2-furoic piperazide derivatives exhibit inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. This indicates their potential utility in treating diseases like type 2 diabetes and Alzheimer's (Abbasi et al., 2018).
Chemical and Structural Analysis
- Structural Analysis : Studies on the structure and properties of piperazine compounds, such as 1-(2,3-Dichlorophenyl)piperazine, have been conducted using techniques like IR and 1HNMR. These analyses provide insight into the chemical nature and potential applications of these compounds (Li Ning-wei, 2005).
Medicinal Chemistry Applications
- Drug Development : Piperazine-based compounds play a significant role in medicinal chemistry. For example, 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine is a melanocortin-4 receptor antagonist with potential applications in treating cachexia (Chen et al., 2007).
Molecular Interactions and Reactions
- Molecular Interactions : Studies on piperazine derivatives, such as 1,4-dimethylpiperazine, reveal detailed interactions at the molecular level, including hydrogen bonding and van der Waals interactions. These findings are crucial for understanding the reactivity and potential applications of these compounds (Dega-Szafran et al., 2006).
Propriétés
IUPAC Name |
1-(2,4-dibromophenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O2S/c1-13-3-5-16(11-14(13)2)21-7-9-22(10-8-21)25(23,24)18-6-4-15(19)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROPLCYUPHELRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Br)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde](/img/structure/B2673498.png)
![3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2673500.png)
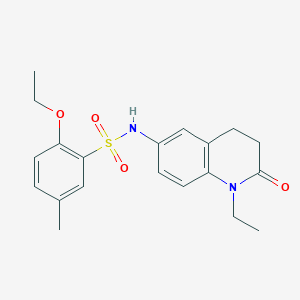
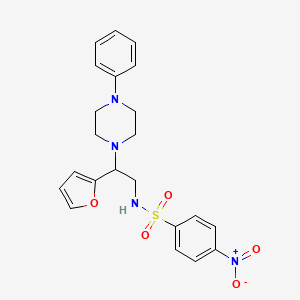
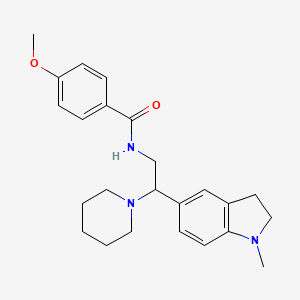
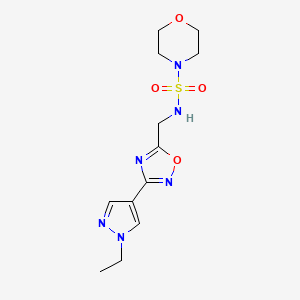

![N-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2673507.png)
![[6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] pentanoate](/img/structure/B2673508.png)
![3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone](/img/structure/B2673511.png)
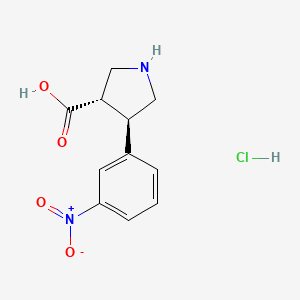
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2673515.png)

